N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazole ring and the sulfonamide group would likely contribute to the overall shape and properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the benzothiadiazole ring, sulfonamide group, and methoxy group in this compound could influence its properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Sulfonamides, including compounds structurally similar to the specified chemical, have been studied for their effectiveness as antimicrobial and antiproliferative agents. One study focused on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating their potential against various human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells, with significant cytotoxic activities. Compounds with specific moieties exhibited potent antimicrobial activities, suggesting their utility in treating infections and cancer (Shimaa M. Abd El-Gilil, 2019).
Catalysis and Synthesis
Research has also been conducted on the use of sulfonamide derivatives as catalysts for the synthesis of complex organic compounds, such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, with good to high yields. This highlights the role of sulfonamide compounds in facilitating chemical reactions, opening pathways for the synthesis of new drugs and materials (R. Ghorbani‐Vaghei, H. Veisi, 2010).
Environmental Degradation of Antibiotics
The environmental persistence of sulfonamide antibiotics poses a risk for antibiotic resistance propagation. A study involving Microbacterium sp. strain BR1 revealed an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation. This research underscores the environmental impact of sulfonamides and the microbial strategies to degrade them, reducing their persistence and potential harm (B. Ricken et al., 2013).
Pharmacological Applications
The pharmacological potential of sulfonamide derivatives extends to diuretic and antihypertensive agents. A study synthesized and evaluated a series of compounds for their diuretic and antihypertensive activities, with some showing significant efficacy. This demonstrates the therapeutic potential of sulfonamide derivatives in managing conditions such as hypertension and fluid retention (M. Rahman et al., 2014).
Antimicrobial Activities
Sulfonamides have been recognized for their broad antimicrobial activities, effective against both gram-positive and gram-negative bacteria. Novel sulfonamides synthesized and characterized in one study showed good antimicrobial activities, underscoring their relevance in developing new treatments for infectious diseases (Saba Ahmad, M. Farrukh, 2012).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the system in which it is used. Without more information, it’s difficult to predict the exact mechanism of action for this compound.
Future Directions
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-13-16(9-10-19(14)27-2)28(23,24)20-11-12-21-17-5-3-4-6-18(17)22(15-7-8-15)29(21,25)26/h3-6,9-10,13,15,20H,7-8,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFAHZSESQDGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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